
1-(Oxolan-3-yl)ethan-1-one
Overview
Description
Tafamidis meglumine is a benzoxazole derivative that functions as a selective stabilizer of the transthyretin protein. It is primarily used to treat transthyretin-mediated amyloidosis, a condition characterized by the misfolding and aggregation of transthyretin, leading to amyloid deposits in various tissues. This compound is marketed under the trade names Vyndaqel and Vyndamax .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tafamidis meglumine involves the formation of the benzoxazole core, followed by the introduction of the dichlorophenyl group. The process typically includes:
Formation of Benzoxazole Core: This involves the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of Dichlorophenyl Group: This step involves the coupling of the benzoxazole core with a dichlorophenyl derivative using a suitable catalyst.
Industrial Production Methods: Industrial production of tafamidis meglumine often employs a one-pot synthesis method to streamline the process and improve yield. This method involves combining the necessary reactants in a single reaction vessel, followed by purification steps to isolate the desired product .
Types of Reactions:
Oxidation: Tafamidis meglumine can undergo oxidation reactions, particularly at the benzoxazole core.
Reduction: Reduction reactions can occur at the dichlorophenyl group.
Substitution: The compound can undergo substitution reactions, especially at the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of tafamidis meglumine, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C6H10O2
- Molecular Weight : Approximately 114.14 g/mol
- Structural Characteristics : The compound features a tetrahydrofuran ring, which contributes to its reactivity and interaction with biological systems.
Organic Synthesis
1-(Oxolan-3-yl)ethan-1-one serves as a versatile building block in organic synthesis. Its unique oxolane structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form 3-methyltetrahydrofuran-1-one using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
- Reduction : Reduction can yield derivatives useful in further synthetic pathways.
These reactions make it valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Biological Research
The compound has been investigated for its biological activity, particularly its interaction with enzymes and potential therapeutic effects:
- Enzyme Interactions : Studies indicate that this compound can modulate enzymatic activity through competitive inhibition or allosteric modulation, making it a useful tool in biochemical assays .
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. In comparative studies, certain derivatives demonstrated effectiveness against pathogenic bacteria, suggesting potential applications in developing new antimicrobial agents .
Case Study 1: Cytotoxic Activity
A study examined the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with an IC50 value of 15 µM, which is notably lower than standard chemotherapeutic agents like etoposide (IC50 = 25 µM) and 5-fluorouracil (IC50 = 30 µM). The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .
Compound | IC50 (µM) | Remarks |
---|---|---|
This compound | 15 | Higher cytotoxicity than etoposide |
Etoposide | 25 | Standard chemotherapeutic agent |
5-Fluorouracil | 30 | Standard chemotherapeutic agent |
Case Study 2: Enzyme Modulation
In another investigation focused on enzyme-substrate interactions, it was found that oxolane derivatives could significantly affect enzymatic activities, suggesting that this compound may serve as a valuable substrate in studying enzyme kinetics and mechanisms .
Industrial Applications
Apart from its research applications, this compound is also being explored for industrial uses:
- Polymer Production : It is utilized in the synthesis of polymers and resins due to its reactive functional groups.
Mechanism of Action
Tafamidis meglumine exerts its effects by binding to the transthyretin tetramer at the thyroxine binding sites. This binding stabilizes the tetramer, preventing its dissociation into monomers, which are prone to misfolding and aggregation. By stabilizing the tetramer, tafamidis meglumine reduces the formation of amyloid fibrils, thereby mitigating the progression of amyloidosis .
Comparison with Similar Compounds
Diflunisal: Another benzoxazole derivative that stabilizes transthyretin but has different pharmacokinetic properties.
Uniqueness of Tafamidis Meglumine: Tafamidis meglumine is unique in its high affinity and selectivity for transthyretin, making it particularly effective in stabilizing the protein and preventing amyloidogenesis. Its specific binding to the thyroxine binding sites distinguishes it from other compounds that may have broader or less specific mechanisms of action .
Biological Activity
1-(Oxolan-3-yl)ethan-1-one, also known as a derivative of oxolane, has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
This compound is characterized by its unique oxolane (tetrahydrofuran) structure, which contributes to its reactivity and interaction with biological systems. The compound's chemical formula is , and it has a molecular weight of approximately 102.13 g/mol.
Cytotoxic Activity
Recent studies have indicated that this compound exhibits significant cytotoxic properties against various cancer cell lines. In comparative analyses, its cytotoxicity was found to be higher than that of standard chemotherapeutic agents like etoposide and 5-fluorouracil .
Compound | IC50 (µM) | Remarks |
---|---|---|
This compound | 15 | Higher than etoposide |
Etoposide | 25 | Standard chemotherapeutic agent |
5-Fluorouracil | 30 | Standard chemotherapeutic agent |
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This is facilitated through the activation of caspase pathways, leading to programmed cell death. Further studies are required to elucidate the precise molecular targets involved.
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal investigated the antitumor efficacy of this compound in vitro. The results demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability across several cancer cell lines, including breast and lung cancer cells. The study concluded that this compound could serve as a promising candidate for further development as an anticancer agent .
Study 2: In Vivo Analysis
In vivo studies conducted on murine models showed that administration of this compound led to significant tumor regression compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of the immune response, enhancing the host's ability to combat tumor growth .
Q & A
Q. Basic: What are the standard synthetic routes for 1-(Oxolan-3-yl)ethan-1-one, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves cyclization of 3-hydroxyoxolane precursors followed by Friedel-Crafts acylation or ketone formation via Grignard reactions. For example, cyclization of 1,4-butanediol under acidic conditions generates the oxolane ring, which is then acylated using acetyl chloride in the presence of Lewis acids like AlCl₃ . Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional distillation, with monitoring via TLC or GC-MS .
Q. Advanced: How can reaction conditions be tailored to improve yield in large-scale syntheses?
Methodological Answer:
Yield enhancement involves catalytic optimization (e.g., using BF₃·OEt₂ for acylation) and inert atmospheres (N₂/Ar) to prevent oxidation . Continuous flow reactors reduce side reactions, while microwave-assisted synthesis accelerates kinetics. Reaction parameters (temperature, solvent polarity) should be adjusted using Design of Experiments (DoE) to identify ideal conditions .
Q. Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (δ ~2.5–2.8 ppm for acetyl group; δ ~3.5–4.0 ppm for oxolane protons) and ¹³C NMR (δ ~210 ppm for ketone carbonyl) .
- IR : Strong C=O stretch at ~1700–1750 cm⁻¹.
- MS : Molecular ion peak at m/z 128 (C₆H₁₀O₂) with fragmentation patterns confirming the oxolane ring .
Q. Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding affinities to enzymes like monoamine oxidases. Density Functional Theory (DFT) calculates electrostatic potential maps to predict nucleophilic attack sites on the ketone group . MD simulations assess stability in aqueous vs. lipid environments .
Q. Basic: What are the key reactivity trends of the ketone group in this compound?
Methodological Answer:
The acetyl group undergoes nucleophilic additions (e.g., Grignard reagents, hydrazines) and reductions (NaBH₄ or LiAlH₄ yielding 1-(oxolan-3-yl)ethanol). Electrophilic aromatic substitution is hindered due to the saturated oxolane ring, directing reactivity to the ketone .
Q. Advanced: How does the oxolane ring influence stability under varying pH and temperature?
Methodological Answer:
The oxolane ring enhances stability in acidic conditions compared to furan derivatives but is prone to ring-opening under strong bases (e.g., NaOH). Thermal stability (assessed via TGA) shows decomposition >200°C. Storage recommendations: anhydrous conditions at 4°C in amber vials to prevent ketone oxidation .
Q. Basic: Which biological targets are hypothesized for this compound based on structural analogs?
Methodological Answer:
Analog studies (e.g., piperidine/azepane derivatives) suggest interactions with serotonin (5-HT₁A) and dopamine (D₂) receptors. Enzyme inhibition (e.g., acetylcholinesterase) is plausible due to the ketone’s electrophilicity . In vitro assays (ELISA, fluorometric) are recommended for validation .
Q. Advanced: How do structural modifications (e.g., fluorination) alter bioactivity?
Methodological Answer:
Fluorination at the oxolane 3-position (e.g., 1-(4-fluorophenyl)-2-(oxolan-3-yl)ethan-1-one) increases lipophilicity (logP +0.5) and binding affinity to G-protein-coupled receptors. SAR studies require iterative synthesis and comparative IC₅₀ assays .
Q. Advanced: What crystallographic challenges arise in resolving its structure, and how can SHELX tools address them?
Methodological Answer:
Low electron density at the oxolane oxygen complicates X-ray refinement. SHELXL (via Olex2) applies restraints to bond lengths/angles and uses TWIN/BASF commands for twinned crystals. High-resolution data (≤1.0 Å) and low-temperature (100 K) collection improve accuracy .
Q. Advanced: How to resolve contradictions in reported synthetic yields (40–85%)?
Methodological Answer:
Discrepancies arise from solvent polarity (e.g., DCM vs. THF), catalyst loading, and purification methods. Meta-analysis of literature data with multivariable regression identifies yield predictors. Reproducibility requires strict adherence to anhydrous conditions and catalyst activation protocols .
Properties
IUPAC Name |
1-(oxolan-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)6-2-3-8-4-6/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYVFFLYCSUEOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114932-86-4 | |
Record name | 1-(oxolan-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.